5-(4-Bromophenyl)-3,3-dimethylpentanoic acid
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Overview
Description
5-(4-Bromophenyl)-3,3-dimethylpentanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain with two methyl groups at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3,3-dimethylpentanoic acid typically involves the bromination of a precursor compound. One common method is the electrophilic aromatic substitution of a phenylacetic acid derivative with bromine and mercuric oxide . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce various functionalized derivatives .
Scientific Research Applications
5-(4-Bromophenyl)-3,3-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)-3,3-dimethylpentanoic acid exerts its effects involves interactions with specific molecular targets. For example, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The phenyl ring and pentanoic acid chain contribute to the compound’s overall hydrophobicity and steric properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the dimethylpentanoic acid chain.
4-Bromoacetophenone: Contains a bromophenyl group but has a ketone functional group instead of a carboxylic acid.
4-Bromobenzyl bromide: Similar bromophenyl group but with a bromomethyl substituent.
Uniqueness
5-(4-Bromophenyl)-3,3-dimethylpentanoic acid is unique due to its specific combination of a bromophenyl group and a dimethylpentanoic acid chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H17BrO2 |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,9-12(15)16)8-7-10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3,(H,15,16) |
InChI Key |
QRFBVGOZKGNSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Br)CC(=O)O |
Origin of Product |
United States |
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